molecular formula C10H14N2OS B2978754 2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine CAS No. 2195879-79-7

2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2978754
CAS No.: 2195879-79-7
M. Wt: 210.3
InChI Key: NVIHKEVUYCPJJL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a thiolan-3-yloxy group at the 6-position and two methyl groups at the 2 and 4 positions. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with thiolan-3-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, where the thiolan-3-ol displaces a leaving group at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine depends on its specific biological target. In general, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The thiolan-3-yloxy group may enhance the compound’s binding affinity or selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the thiolan-3-yloxy group, making it less versatile in chemical reactions.

    6-(Thiolan-3-yloxy)pyrimidine: Lacks the methyl groups at positions 2 and 4, which may affect its biological activity.

    2,4-Dimethyl-6-(methoxy)pyrimidine: Contains a methoxy group instead of a thiolan-3-yloxy group, leading to different chemical and biological properties.

Uniqueness

2,4-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is unique due to the presence of both the thiolan-3-yloxy group and the methyl groups at positions 2 and 4. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dimethyl-6-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-5-10(12-8(2)11-7)13-9-3-4-14-6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHKEVUYCPJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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